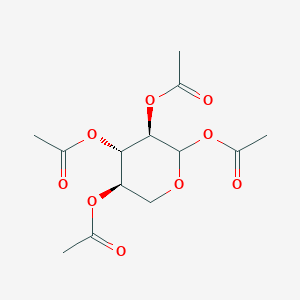![molecular formula C8H7ClO4S B016784 [4-(Chlorosulfonyl)phenyl]acetic acid CAS No. 22958-99-2](/img/structure/B16784.png)
[4-(Chlorosulfonyl)phenyl]acetic acid
Descripción general
Descripción
[4-(Chlorosulfonyl)phenyl]acetic acid, more commonly known as 4-CPA, is an organic compound with a wide range of scientific applications. It is a colorless, crystalline solid with a molecular weight of 204.6 g/mol and a melting point of 120-121°C. The compound is soluble in water and organic solvents, and is used in a variety of chemical reactions. 4-CPA has been used in the synthesis of a variety of compounds, such as drugs, dyes, and polymers. It has also been used in the production of pharmaceuticals, pesticides, and other industrial products.
Aplicaciones Científicas De Investigación
A form of [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid was identified as the most suitable polymorph for oral drug development due to its thermodynamic stability and favorable formulation approach (L. Katrincic et al., 2009).
Compounds synthesized from phenyl acetic acid demonstrated antioxidant activity, suggesting safety and non-damage to plant growth (I. Abd et al., 2020).
(3-Hydroxy-4-methoxy phenyl) acetic acid, synthesized with a 59.6% overall yield, showed anti-oxidation activities, indicating potential as an eco-friendly alternative to toxic cyanide (Wenshan Ren, 2004).
Chloramine T oxidizes (para-substituted phenylthio)acetic acids in alkaline medium, showing a positive salt effect and involving two pathways (C. Srinivasan & K. Pitchumani, 1982).
4-PSQ, a derivative, has potential antinociceptive and anti-inflammatory effects, suggesting its use in developing new therapeutic strategies (M. Pinz et al., 2016).
The metabolism of Chlorambucil produces 3,4-dehydrochlorambucil, contributing to its anti-tumor activity (A. McLean et al., 1980).
N-benzoyl derivatives of phenylglycine in poly orthoaminophenol films enhance electrochemical properties, making them promising for supercapacitor applications (E. Kowsari et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of [4-(Chlorosulfonyl)phenyl]acetic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is known to be moisture sensitive and incompatible with oxidizing agents, bases, and active metals . These factors should be taken into consideration when handling and storing the compound.
Propiedades
IUPAC Name |
2-(4-chlorosulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSSPHAFXLRJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370966 | |
| Record name | [4-(Chlorosulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22958-99-2 | |
| Record name | [4-(Chlorosulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(chlorosulfonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)






![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
